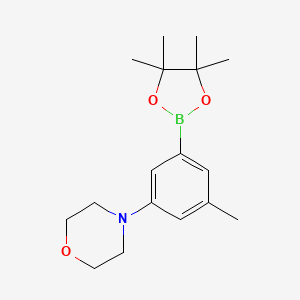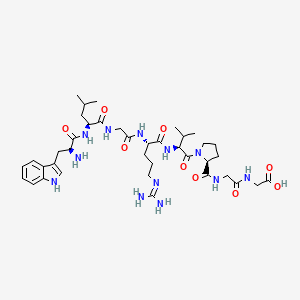![molecular formula C14H13NO2S B12588645 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde CAS No. 873584-32-8](/img/structure/B12588645.png)
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-hydroxyphenyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde typically involves the reaction of 4-hydroxybenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes:
Starting Materials: 4-hydroxybenzenethiol and benzaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound shares the 4-hydroxyphenyl group but differs in its overall structure and functional groups.
Benzoxazoles: These compounds have a similar benzaldehyde core but feature different heterocyclic structures.
Uniqueness
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is unique due to its combination of a sulfanyl group and a benzaldehyde core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
873584-32-8 |
|---|---|
Fórmula molecular |
C14H13NO2S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
3-[[(4-hydroxyphenyl)sulfanylamino]methyl]benzaldehyde |
InChI |
InChI=1S/C14H13NO2S/c16-10-12-3-1-2-11(8-12)9-15-18-14-6-4-13(17)5-7-14/h1-8,10,15,17H,9H2 |
Clave InChI |
MMTMONQBEWLSSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)CNSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


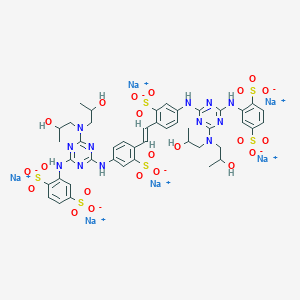

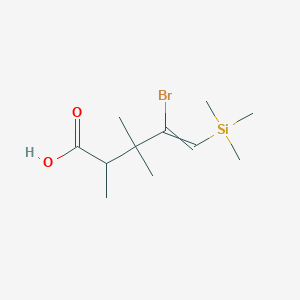

![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)

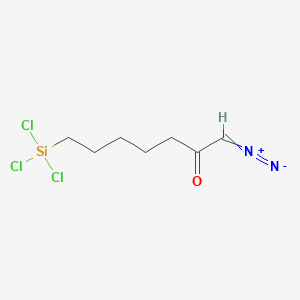
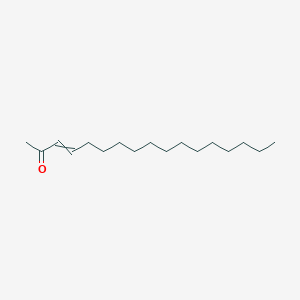
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)

